3-(2H-1,3-benzodioxol-5-yl)-1-(2-chlorobenzoyl)pyrrolidine
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-1-(2-chlorobenzoyl)pyrrolidine is a complex organic compound that features a benzodioxole ring, a chlorobenzoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-chlorobenzoyl)pyrrolidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorobenzoyl Group: This step might involve the acylation of the pyrrolidine ring using 2-chlorobenzoyl chloride under basic conditions.
Coupling Reactions: The final step could involve coupling the benzodioxole and chlorobenzoyl intermediates under specific conditions, such as using a palladium catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the carbonyl group in the chlorobenzoyl moiety.
Substitution: The aromatic rings in the compound could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: It might be studied for its ability to inhibit specific enzymes, which could be relevant in treating diseases.
Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in areas like anti-inflammatory or anticancer research.
Industry
Material Science: It might find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-benzodioxol-5-yl)-1-(2-fluorobenzoyl)pyrrolidine
- 3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzoyl)pyrrolidine
Uniqueness
The uniqueness of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-chlorobenzoyl)pyrrolidine might lie in its specific substituents, which could confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-15-4-2-1-3-14(15)18(21)20-8-7-13(10-20)12-5-6-16-17(9-12)23-11-22-16/h1-6,9,13H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPPXAOLRRRBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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